molecular formula C17H26N2O B4647376 N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

Cat. No. B4647376
M. Wt: 274.4 g/mol
InChI Key: DCBGBMDESDNQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide, also known as CXM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CXM belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are being explored for their potential in treating various neurological disorders.

Mechanism of Action

N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide works by inhibiting the uptake of glycine, which is an important neurotransmitter in the brain. By inhibiting the uptake of glycine, N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide increases the availability of glycine in the brain, which can improve the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for learning and memory and are implicated in various neurological disorders.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects. It increases the levels of glycine in the brain, which can improve the function of NMDA receptors. It also increases the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments is its specificity for GlyT1, which reduces the likelihood of off-target effects. However, N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.

Future Directions

There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. One area of interest is its potential in treating addiction. N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising therapeutic agent for addiction treatment. Additionally, further research is needed to understand the long-term effects of N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide on cognitive function and memory. Finally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been extensively studied for its potential in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-14-9-7-8-12-16(14)18-17(20)13-19(2)15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBGBMDESDNQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.